molecular formula C21H24N4O B2464769 1-[(naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097897-33-9

1-[(naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea

Cat. No.: B2464769
CAS No.: 2097897-33-9
M. Wt: 348.45
InChI Key: MDZMXHPNLGRDLY-UHFFFAOYSA-N
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Description

1-[(Naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a naphthalene moiety, a pyrazole ring, and a cyclohexyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea typically involves multiple steps:

    Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene to form the naphthalen-1-ylmethyl intermediate.

    Cyclohexylation: The intermediate is then reacted with a cyclohexyl derivative to introduce the cyclohexyl group.

    Pyrazole Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and controlled temperature environments to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(Naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-[(Naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthoic Acid: A compound with a similar naphthalene moiety but different functional groups.

    2-Naphthoic Acid: Another naphthalene derivative with distinct chemical properties.

    1-Pyrenecarboxylic Acid: A compound with a pyrene ring, similar to the naphthalene structure.

Uniqueness

1-[(Naphthalen-1-yl)methyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is unique due to its combination of a naphthalene moiety, a pyrazole ring, and a cyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-(4-pyrazol-1-ylcyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c26-21(22-15-17-7-3-6-16-5-1-2-8-20(16)17)24-18-9-11-19(12-10-18)25-14-4-13-23-25/h1-8,13-14,18-19H,9-12,15H2,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZMXHPNLGRDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCC2=CC=CC3=CC=CC=C32)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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